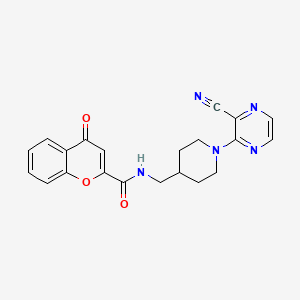
N-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)-4-氧代-4H-色烯-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 抗病毒特性: 咪唑并[1,2-a]吡啶类化合物已显示出抗病毒作用 . 研究人员正在探索其在抗击病毒感染方面的潜力。
商业化药物
含有咪唑并[1,2-a]吡啶的药物,如佐匹克隆(镇静剂)、阿普地姆(抗焦虑药)和奥普利酮(心力衰竭药),已成功商业化 .
生物活性
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. Its structure includes a chromene core, a piperidine ring, and a cyanopyrazine moiety, which contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C18H22N8O |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 1137475-85-4 |
| Chemical Class | Heterocyclic compounds |
| Functional Groups | Piperidine, cyanopyrazine, chromene |
Synthesis
The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring: Cyclization reactions using appropriate precursors.
- Introduction of the Chromene Core: This may involve nucleophilic substitution reactions.
- Attachment of the Cyanopyrazine Moiety: Cyanation reactions using reagents like sodium cyanide.
- Final Assembly: Coupling all components to form the target compound.
Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide exhibits significant biological activity, with research indicating various pharmacological effects:
The precise mechanism of action is still under investigation; however, it is believed that the compound interacts with specific molecular targets, potentially influencing various biological pathways. This interaction may involve binding to receptors or enzymes, leading to altered physiological responses.
Pharmacological Effects
Research findings suggest that this compound may have applications in treating conditions related to:
- Neurological Disorders: Potential involvement in modulating cholinergic signaling pathways.
- Antimicrobial Activity: Preliminary studies indicate efficacy against certain pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide:
-
Antagonist Activity at Muscarinic Receptors:
- A study demonstrated that this compound acts as an antagonist at muscarinic receptor M4, suggesting potential therapeutic implications for cognitive disorders such as Alzheimer's disease.
- Antimicrobial Properties:
-
Cytotoxicity Studies:
- Research involving cancer cell lines revealed that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide demonstrates cytotoxic effects, warranting further investigation into its anticancer properties.
Comparative Analysis with Similar Compounds
To better understand the unique properties of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(1-benzylpiperidin-4-yl)ethyl]-... | Contains piperidine and pyrazine rings | Focused on carboxamide functionality |
| 1-(triazin/pyridazin)-piperidine Derivatives | Features piperidine structure | Varied substituents on nitrogen |
| N-[3-[4-(tert-butylsulfamoyl)-... | Involves sulfonamide moiety | Emphasizes benzothiazole interactions |
属性
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c22-12-16-20(24-8-7-23-16)26-9-5-14(6-10-26)13-25-21(28)19-11-17(27)15-3-1-2-4-18(15)29-19/h1-4,7-8,11,14H,5-6,9-10,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALABNNBJVWSIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














